molecular formula C12H14N2O B137325 2-(1H-indol-3-yl)-N,N-dimethylacetamide CAS No. 91566-04-0

2-(1H-indol-3-yl)-N,N-dimethylacetamide

Cat. No.: B137325
CAS No.: 91566-04-0
M. Wt: 202.25 g/mol
InChI Key: GYOXOOHDSDQLBM-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N,N-dimethylacetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features an indole ring system, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N,N-dimethylacetamide typically involves the reaction of indole derivatives with dimethylacetamide. One common method involves the use of indole-3-carboxaldehyde as a starting material, which is then reacted with dimethylamine in the presence of a suitable catalyst under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

2-(1H-indol-3-yl)-N,N-dimethylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-N,N-dimethylethanamine
  • 2-(1H-indol-3-yl)-N,N-dimethylpropionamide
  • 2-(1H-indol-3-yl)-N,N-dimethylbutyramide

Uniqueness

2-(1H-indol-3-yl)-N,N-dimethylacetamide is unique due to its specific structural features and the presence of the dimethylacetamide moiety. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-14(2)12(15)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOXOOHDSDQLBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342532
Record name 1H-Indole-3-acetamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91566-04-0
Record name 1H-Indole-3-acetamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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